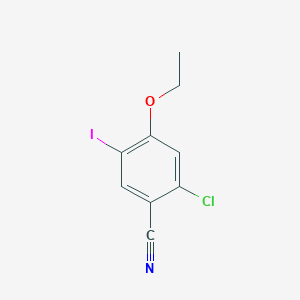

2-Chloro-4-ethoxy-5-iodobenzonitrile

Description

2-Chloro-4-ethoxy-5-iodobenzonitrile is an organic compound with the molecular formula C9H7ClINO and a molecular weight of 307.52 g/mol . This compound is characterized by the presence of chloro, ethoxy, and iodo substituents on a benzonitrile core, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

2-chloro-4-ethoxy-5-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClINO/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIAYLUOAPLQAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-5-iodobenzonitrile typically involves the halogenation and nitrile formation of a suitable aromatic precursor. One common method includes the ethoxylation of 2-chloro-5-iodobenzonitrile under controlled conditions . The reaction conditions often involve the use of an appropriate base and solvent to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of 2-Chloro-4-ethoxy-5-iodobenzonitrile may involve large-scale halogenation and nitrile formation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: 2-Chloro-4-ethoxy-5-iodobenzonitrile can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide in an appropriate solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-ethoxy-5-iodobenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5-iodobenzonitrile involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that target enzymes, receptors, or other biomolecules . The pathways involved can vary widely based on the specific derivative or application being studied .

Comparison with Similar Compounds

- 2-Chloro-4-ethoxybenzonitrile

- 2-Chloro-5-iodobenzonitrile

- 4-Ethoxy-5-iodobenzonitrile

Comparison: 2-Chloro-4-ethoxy-5-iodobenzonitrile is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and applications compared to similar compounds.

Biological Activity

2-Chloro-4-ethoxy-5-iodobenzonitrile is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-ethoxy-5-iodobenzonitrile can be represented as follows:

This compound features a benzene ring substituted with chlorine, iodine, and an ethoxy group, contributing to its unique reactivity and biological interactions.

Synthesis

The synthesis of 2-Chloro-4-ethoxy-5-iodobenzonitrile typically involves multi-step organic reactions. The key steps may include:

- Formation of the Benzonitrile Core : Starting from a suitable benzonitrile precursor.

- Halogenation : Introducing chlorine and iodine at specific positions on the aromatic ring.

- Ethoxylation : Substituting a hydrogen atom with an ethoxy group.

These reactions are usually conducted in organic solvents under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that halogenated benzonitriles exhibit significant antimicrobial activity. For instance, compounds similar to 2-Chloro-4-ethoxy-5-iodobenzonitrile have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Studies have highlighted the potential of halogenated compounds in cancer therapy. For example, derivatives of benzonitriles have been investigated for their ability to induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of Cell Proliferation : Compounds can interfere with cell cycle regulation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and cell death.

Case Studies

- A study evaluating a series of halogenated benzonitriles demonstrated that compounds with similar structures to 2-Chloro-4-ethoxy-5-iodobenzonitrile exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer properties .

- Another investigation focused on the antimicrobial activity of related compounds showed that certain derivatives displayed activity comparable to standard antibiotics like penicillin and ciprofloxacin, indicating their potential as alternative therapeutic agents .

Structure-Activity Relationships (SAR)

The biological activity of 2-Chloro-4-ethoxy-5-iodobenzonitrile is influenced by its structural features:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances lipophilicity and membrane penetration |

| Iodine | Increases binding affinity to target sites |

| Ethoxy Group | Modulates solubility and bioavailability |

Research suggests that optimizing these substituents can lead to improved efficacy against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.